molecular formula C19H18N2O3S B306813 (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B306813
M. Wt: 354.4 g/mol
InChI Key: HDXRUXWTHRWOJB-NETLLJLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has attracted the interest of many researchers in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with various molecular targets. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antimicrobial activity against several bacterial and fungal strains. In addition, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anti-cancer agent and to explore its mechanism of action in more detail. Another direction is to investigate its potential as an anti-diabetic agent and to determine its efficacy in animal models of diabetes. Additionally, future research could focus on improving the solubility of this compound to facilitate its use in various experimental settings.

Synthesis Methods

The synthesis of (2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2,5-dimethoxybenzaldehyde and 3-methyl-2-phenylthiazolidin-4-one in the presence of acetic acid. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the thiazolidinone ring. The resulting product is a yellow crystalline solid with a melting point of 210-212°C.

Scientific Research Applications

(2E,5E)-5-(2,5-dimethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been the subject of several scientific studies due to its potential therapeutic properties. It has been reported to exhibit anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities. In addition, it has been found to have potential as an anti-diabetic agent.

properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-21-18(22)17(25-19(21)20-14-7-5-4-6-8-14)12-13-11-15(23-2)9-10-16(13)24-3/h4-12H,1-3H3/b17-12+,20-19?

InChI Key

HDXRUXWTHRWOJB-NETLLJLASA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=NC3=CC=CC=C3

SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=CC=C3

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

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